molecular formula C11H14O2 B1331059 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde CAS No. 137380-49-5

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Cat. No.: B1331059
CAS No.: 137380-49-5
M. Wt: 178.23 g/mol
InChI Key: GJSOCYDNDMREOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2 It is a derivative of benzaldehyde, featuring a hydroxymethyl group and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde typically involves the formylation of 2,4,6-trimethylphenol. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group at the ortho position relative to the hydroxyl group. The reaction conditions usually involve heating the mixture to around 60-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2,4,6-trimethylbenzoic acid.

    Reduction: 3-(Hydroxymethyl)-2,4,6-trimethylbenzyl alcohol.

    Substitution: 3-(Hydroxymethyl)-2,4,6-trimethyl-5-nitrobenzaldehyde or 3-(Hydroxymethyl)-2,4,6-trimethyl-5-bromobenzaldehyde.

Scientific Research Applications

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde and hydroxymethyl groups, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the hydroxymethyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.

    3-(Hydroxymethyl)benzaldehyde: Similar structure but without the additional methyl groups, leading to different reactivity and solubility properties.

    2,4,6-Trimethylbenzaldehyde: Lacks the hydroxymethyl group, affecting its ability to participate in hydrogen bonding and other interactions.

Uniqueness

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the hydroxymethyl and multiple methyl groups, which influence its chemical reactivity and physical properties. These structural features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSOCYDNDMREOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350439
Record name 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137380-49-5
Record name Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137380-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Reactant of Route 4
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.